molecular formula C42H83NO3 B15073904 N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide

N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide

Cat. No.: B15073904
M. Wt: 650.1 g/mol
InChI Key: ZJVVOYPTFQEGPH-GLIYQNSVSA-N
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Description

N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide is a complex organic compound with significant importance in various scientific fields. It is a type of ceramide, which are lipid molecules found in high concentrations within the cell membrane. Ceramides play a crucial role in maintaining the skin’s barrier function and retaining moisture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide typically involves the reaction of sphingosine with a fatty acid. The process includes:

    Condensation Reaction: Sphingosine reacts with a fatty acid chloride in the presence of a base such as pyridine to form the ceramide.

    Hydrolysis: The intermediate product undergoes hydrolysis to yield the final ceramide compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes:

    Bulk Condensation: Large quantities of sphingosine and fatty acid chloride are reacted in industrial reactors.

    Purification: The product is purified using techniques such as column chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bond in the octadecene chain can be reduced to form a saturated compound.

    Substitution: The amide group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as amines or alcohols can react with the amide group under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated ceramides.

    Substitution: Formation of substituted amides.

Scientific Research Applications

N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide has numerous applications in scientific research:

    Chemistry: Used as a model compound to study lipid behavior and interactions.

    Biology: Plays a role in cell membrane structure and function studies.

    Medicine: Investigated for its potential in treating skin disorders and as a component in skincare products.

    Industry: Used in the formulation of cosmetics and personal care products due to its moisturizing properties.

Mechanism of Action

The compound exerts its effects primarily through its role in the cell membrane. It interacts with other lipids and proteins to maintain the integrity and functionality of the membrane. The molecular targets include:

    Lipid Rafts: It helps in the formation and stabilization of lipid rafts, which are microdomains in the cell membrane.

    Signaling Pathways: Involved in signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]dodecanamide
  • N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexadecanamide
  • N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide

Uniqueness

N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide is unique due to its specific structure, which includes a long tetracosanamide chain. This structure imparts distinct physical and chemical properties, making it particularly effective in maintaining skin barrier function and hydration.

Properties

Molecular Formula

C42H83NO3

Molecular Weight

650.1 g/mol

IUPAC Name

N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]tetracosanamide

InChI

InChI=1S/C42H83NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,40-41,44-45H,3-34,36,38-39H2,1-2H3,(H,43,46)/b37-35+/t40-,41+/m1/s1

InChI Key

ZJVVOYPTFQEGPH-GLIYQNSVSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@H](CO)[C@H](/C=C/CCCCCCCCCCCCC)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O

Origin of Product

United States

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